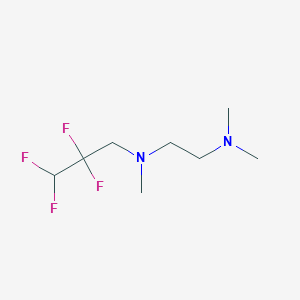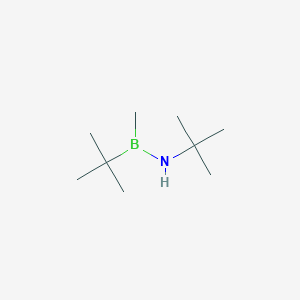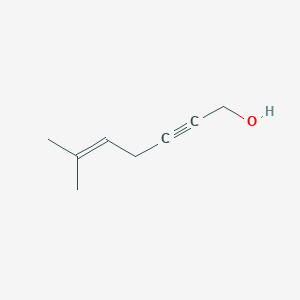
6-Methylhept-5-en-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylhept-5-en-2-yn-1-ol is an organic compound with the molecular formula C8H12O. It is characterized by a unique structure that includes both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Alkyne Addition Reaction: : One common method to synthesize 6-Methylhept-5-en-2-yn-1-ol involves the addition of an alkyne to an aldehyde. For example, the reaction between 3-methyl-1-butyne and propargyl aldehyde under basic conditions can yield the desired product.
-
Grignard Reaction: : Another method involves the use of a Grignard reagent. The reaction of 3-methyl-1-butyne with ethylmagnesium bromide followed by the addition of formaldehyde can produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 6-Methylhept-5-en-2-yn-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : This compound can be reduced to form alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for such reductions.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Alkyl halides
Scientific Research Applications
6-Methylhept-5-en-2-yn-1-ol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
-
Biology: : This compound can be used in the study of enzyme mechanisms and metabolic pathways involving alkyne and alkene groups.
-
Medicine: : It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
-
Industry: : this compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism by which 6-Methylhept-5-en-2-yn-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s alkyne and alkene groups are targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the compound’s double and triple bonds are hydrogenated to form alkanes or alkenes.
Comparison with Similar Compounds
6-Methylhept-5-en-2-yn-1-ol can be compared with other similar compounds such as:
Hept-5-en-2-yn-1-ol: Lacks the methyl group at the 6th position, making it less sterically hindered.
6-Methylhept-5-en-2-ol: Contains an alkene but lacks the alkyne group, resulting in different reactivity.
6-Methylhept-2-yn-1-ol: The position of the alkyne group is different, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of both an alkyne and an alkene group, providing a versatile platform for various chemical transformations.
Properties
CAS No. |
119614-32-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
6-methylhept-5-en-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-8(2)6-4-3-5-7-9/h6,9H,4,7H2,1-2H3 |
InChI Key |
GNZOJJLKDCEDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC#CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


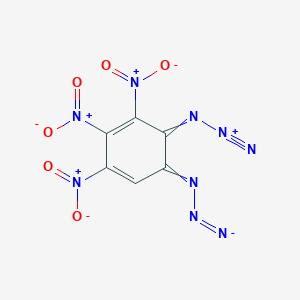


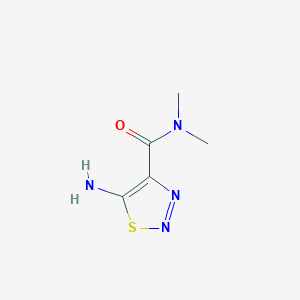
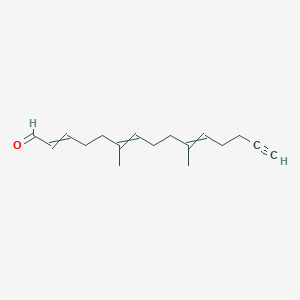
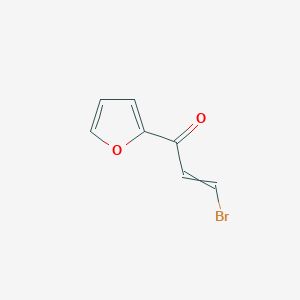

![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
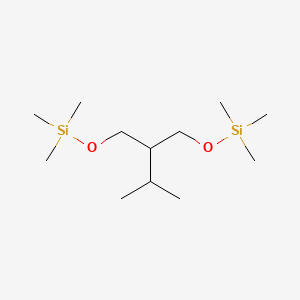
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

